molecular formula C12H12N2O3 B1487939 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1496418-39-3

6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1487939
M. Wt: 232.23 g/mol
InChI Key: RIOIFENIAOFCJM-UHFFFAOYSA-N
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Description

Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines involves various methods . The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in these processes .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by two fused pyrimidine rings, forming a bicyclic [6 + 6] system .


Chemical Reactions Analysis

The chemistry of pyrimidopyrimidines has been studied extensively, with a focus on the reactivities of the substituents linked to the ring carbon and nitrogen atoms .

Scientific Research Applications

Optical and Nonlinear Optical Applications

Pyrimidine-based bis-uracil derivatives, including structures similar to 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione, have shown potential in optical and nonlinear optical (NLO) applications. These compounds demonstrate significant third-order NLO properties, making them efficient candidates for NLO device fabrications (Mohan et al., 2020).

Antimicrobial Activity

Certain derivatives of pyrimidine-2,4(1H,3H)-dione, including related structures, exhibit antimicrobial properties. For example, specific derivatives have shown moderate activity against bacteria such as S. aureus, E. coli, and B. subtilis (Vlasov et al., 2022).

Synthesis and Structural Analysis

Studies have focused on the efficient synthesis of novel derivatives of pyrimidine-2,4(1H,3H)-dione. These include compounds like 6-(2-hydroxy-5-methylbenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, which have been characterized using spectral techniques and computational methods (Ashraf et al., 2019).

Herbicidal Activities

Some pyrimidine-2,4(1H,3H)-dione derivatives have shown herbicidal activities. For instance, 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione demonstrated a significant herbicidal effect against Brassica napus (Huazheng, 2013).

Future Directions

These compounds have been applied on a large scale in the medical and pharmaceutical fields . This suggests that future research could focus on exploring their potential therapeutic applications.

properties

IUPAC Name

6-(2-ethoxyphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-10-6-4-3-5-8(10)9-7-11(15)14-12(16)13-9/h3-7H,2H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOIFENIAOFCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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